(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Description
The compound “(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione” is a pyrrolidine-2,3-dione (succinimide) derivative with three distinct substituents:
- Position 4: A (4E)-configured hydroxy(5-methylfuran-2-yl)methylidene moiety, which introduces planar rigidity and hydrogen-bonding capacity.
- Position 5: A 3,4,5-trimethoxyphenyl group, a motif commonly associated with anticancer activity (e.g., tubulin inhibition in combretastatin analogs) .
The compound’s synthesis likely involves cyclocondensation reactions of substituted precursors, as seen in analogous pyrrolidine-2,3-dione derivatives . Crystallographic studies (e.g., using SHELX or ORTEP-3) would resolve its stereochemistry and hydrogen-bonding networks, critical for understanding its intermolecular interactions .
Properties
Molecular Formula |
C23H22N2O8 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H22N2O8/c1-11-6-7-14(32-11)20(26)18-19(13-9-15(29-3)22(31-5)16(10-13)30-4)25(23(28)21(18)27)17-8-12(2)33-24-17/h6-10,19,27H,1-5H3 |
InChI Key |
WZLPMYFBNASBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C(=C3)OC)OC)OC)C4=NOC(=C4)C)O |
Origin of Product |
United States |
Biological Activity
The compound (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that exhibits significant potential for various biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C18H18N2O5
- Molecular Weight : 370.4 g/mol
- Structural Features :
- Pyrrolidine ring
- Hydroxy group
- Furan and oxazole moieties
- Trimethoxyphenyl substituent
The structural complexity of this compound suggests diverse reactivity patterns and potential interactions with biological targets.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Functional Groups | Hydroxy, furan, oxazole |
| Core Structure | Pyrrolidine |
| Substituents | Trimethoxyphenyl |
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups contributes to the radical scavenging ability of the compound.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
- Anti-inflammatory Effects : The oxazole ring may play a role in modulating inflammatory pathways.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study investigating the antimicrobial effects of structurally related compounds found that those containing furan and oxazole rings demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests that the target compound may exhibit similar properties due to its structural components. -
Anti-inflammatory Studies :
Research published in Phytotherapy Research highlighted that derivatives of pyrrolidine compounds reduced inflammation markers in vitro. This indicates potential therapeutic applications for inflammatory diseases. -
Computational Predictions :
Computational docking studies have been employed to predict the interaction of this compound with specific enzymes involved in metabolic pathways. These studies suggest that it may act as an inhibitor for certain targets, enhancing its therapeutic profile.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference Study |
|---|---|---|
| Antioxidant | Radical scavenging | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammation markers |
Synthesis and Reactivity
The synthesis of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. Key steps include:
- Condensation Reactions : Combining aldehyde groups with amines to form imines.
- Cyclization : Formation of the pyrrolidine ring through intramolecular cyclization.
- Functional Group Modifications : Introduction of hydroxy and methoxy groups under controlled conditions.
Table 3: Synthetic Route Overview
| Step | Description |
|---|---|
| Condensation | Formation of imine from aldehyde and amine |
| Cyclization | Intramolecular cyclization to form pyrrolidine |
| Modifications | Hydroxy and methoxy group introductions |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrrolidine-2,3-dione derivatives:
Key Findings:
Replacing oxazol (target compound) with thiadiazol (Compound A) may alter pharmacokinetics, as sulfur atoms influence cytochrome P450 interactions .
Hydrogen Bonding and Solubility :
- The hydroxyfuran and dione groups in the target compound create extensive hydrogen-bonding networks, reducing water solubility but enhancing crystalline stability . In contrast, Compound C’s 4-hydroxyphenyl group improves aqueous solubility .
Synthetic Flexibility :
- Microwave-assisted synthesis (Compound B) reduces reaction times compared to classical methods (Compound C), highlighting advancements in pyrrolidine-dione derivatization .
Untapped Potential: The target compound’s bioactivity remains unvalidated, whereas analogs like Compounds B and C show confirmed antimicrobial effects. Testing against ferroptosis-sensitive cancers (e.g., oral squamous cell carcinoma) could exploit its trimethoxyphenyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
